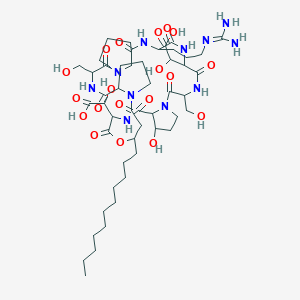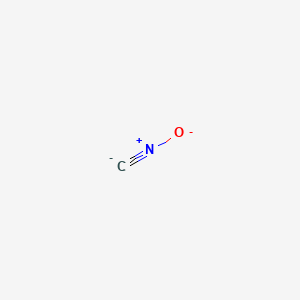
2,2'-Bis(etilamino)disulfuro
Descripción general
Descripción
2,2'-Thiobis(ethylamine), also known as 2,2'-Thiobis(ethylamine), is a useful research compound. Its molecular formula is C4H12N2S and its molecular weight is 120.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-Thiobis(ethylamine) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203144. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-Thiobis(ethylamine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Thiobis(ethylamine) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Construcción de Protocélulas
2,2'-Bis(etilamino)disulfuro: (TBEA) se ha utilizado en la creación de vesículas de núcleo de coacervado basadas en péptidos con membranas semipermeables. Estas vesículas sirven como protocélulas, imitando células vivas al mantener altas concentraciones internas de biomoléculas y membranas selectivas. TBEA, combinado con pegatinas de tirosina-fenilalanina, forma coacervados líquidos transparentes que se transforman en protocélulas estables, encapsuladas por membranas, tras la oxidación enzimática y la reticulación {svg_1}.
Sistemas de Administración de Fármacos
Debido a su capacidad para formar coacervados estables que pueden encapsular enzimas, Lanthionamine muestra potencial en aplicaciones de administración de fármacos. Las membranas semipermeables creadas por la oxidación de péptidos ricos en tirosina permiten el paso selectivo de moléculas, lo que hace posible suministrar sustratos a las enzimas encapsuladas desde el exterior {svg_2}.
Investigación de Células Artificiales
El estudio de células artificiales se beneficia del uso de TBEA en la construcción de compartimentos similares a células con grosor y flexibilidad de membrana ajustables. Esta flexibilidad es crucial para comprender el papel de la compartimentación en las redes de reacciones biomoleculares y bioquímicas {svg_3}.
Entornos de Aglomeración Molecular
El papel de TBEA en la formación de coacervados que imitan el entorno fisicoquímico dentro de las células vivas es significativo para la investigación de la aglomeración molecular. Esta propiedad es esencial para estudiar los efectos de altas concentraciones de biomoléculas en los procesos celulares {svg_4}.
Separación de Fases Líquido-Líquido (LLPS)
La investigación de LLPS, un proceso crítico para la formación de orgánulos sin membrana en las células, utiliza TBEA para explorar las interacciones no covalentes que impulsan la separación. Esta investigación tiene implicaciones para comprender enfermedades relacionadas con la desregulación de LLPS {svg_5}.
Análisis de Propiedades Biofísicas
La baja rigidez de flexión de la membrana de las protocélulas de coacervado basadas en TBEA, en comparación con las bicapas de fosfolípidos, proporciona información sobre las propiedades biofísicas de las membranas celulares. Esta información es valiosa para el diseño de materiales biomiméticos flexibles y sensibles {svg_6}.
Imágenes de Fluorescencia
La fluorescencia intrínseca de las membranas de ditirosina formadas a partir de conjugados de TBEA se aprovecha en aplicaciones de imágenes de fluorescencia. Esta característica permite la visualización y el seguimiento de protocélulas en diversos entornos experimentales {svg_7}.
Redes de Reacciones Bioquímicas
TBEA contribuye al estudio de las redes de reacciones bioquímicas al permitir la creación de protocélulas con membranas selectivas y semipermeables. Estas protocélulas se pueden utilizar para investigar los efectos de la compartimentación en la cinética y la dinámica de las reacciones {svg_8}.
Safety and Hazards
2,2’-Thiobis(ethylamine) is dangerous. It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. If swallowed, one should rinse the mouth and not induce vomiting. If inhaled, the person should be removed to fresh air and kept comfortable for breathing .
Análisis Bioquímico
Biochemical Properties
2,2’-Thiobis(ethylamine) plays a significant role in biochemical reactions, particularly in the formation of coacervates and other complex structures. It interacts with enzymes, proteins, and other biomolecules through its amine and sulfide groups. These interactions often involve hydrogen bonding, ionic interactions, and covalent bonding, which can influence the structure and function of the biomolecules. For example, 2,2’-Thiobis(ethylamine) can form stable complexes with metal ions, which can act as cofactors for various enzymatic reactions .
Cellular Effects
2,2’-Thiobis(ethylamine) has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,2’-Thiobis(ethylamine) can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 2,2’-Thiobis(ethylamine) involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to changes in their activity. For example, 2,2’-Thiobis(ethylamine) can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Thiobis(ethylamine) can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term exposure to 2,2’-Thiobis(ethylamine) can lead to changes in cellular function, including alterations in cell growth and metabolism. These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2,2’-Thiobis(ethylamine) vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzymatic activity and promoting cell growth. At high doses, 2,2’-Thiobis(ethylamine) can be toxic and cause adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s effects .
Metabolic Pathways
2,2’-Thiobis(ethylamine) is involved in various metabolic pathways, including those related to sulfur and nitrogen metabolism. It interacts with enzymes and cofactors that are involved in these pathways, influencing metabolic flux and metabolite levels. For example, 2,2’-Thiobis(ethylamine) can be metabolized by enzymes such as aminotransferases and sulfotransferases, leading to the formation of various metabolites .
Transport and Distribution
Within cells and tissues, 2,2’-Thiobis(ethylamine) is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can be influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 2,2’-Thiobis(ethylamine) can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 2,2’-Thiobis(ethylamine) can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
2-(2-aminoethylsulfanyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2S/c5-1-3-7-4-2-6/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONTXEXBTWSUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061232 | |
| Record name | Ethanamine, 2,2'-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871-76-1 | |
| Record name | 2,2′-Thiobis[ethanamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanthionamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthionamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanamine, 2,2'-thiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanamine, 2,2'-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-thiobis(ethylamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANTHIONAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM62E59XQ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[4-[2-(2-Propan-2-ylidenehydrazinyl)-4-thiazolyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B1208222.png)







